molecular formula C17H17N3O2 B11345586 N-methyl-N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide

N-methyl-N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide

Cat. No.: B11345586
M. Wt: 295.34 g/mol
InChI Key: YTAPSTWEOPKKON-UHFFFAOYSA-N
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Description

N-methyl-N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and a furan-2-carboxamide moiety, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide typically involves multi-step organic reactions. One common route includes the alkylation of benzimidazole with prop-2-en-1-yl halide, followed by the introduction of the furan-2-carboxamide group through amide bond formation. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or furan moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-methyl-N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The furan-2-carboxamide moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(prop-2-yn-1-yl)aniline
  • N-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • N-methyl-N-(prop-2-yn-1-yl)prop-2-en-1-amine

Uniqueness

N-methyl-N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide is unique due to its combination of a benzimidazole core and a furan-2-carboxamide moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-methyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-3-10-20-14-8-5-4-7-13(14)18-16(20)12-19(2)17(21)15-9-6-11-22-15/h3-9,11H,1,10,12H2,2H3

InChI Key

YTAPSTWEOPKKON-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CC=C)C(=O)C3=CC=CO3

Origin of Product

United States

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